5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide
Overview
Description
5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. Heterocyclic compounds are known for their wide range of applications in major fields, including in the pharmaceutical industry .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 5-aminopyrazoles have been used as precursors in the synthesis of condensed heterocyclic systems . In one study, 5-aminopyrazole derivatives were synthesized through a two-component strategy that afforded phthalide-fused pyrazole derivatives .Molecular Structure Analysis
Pyrazoles, which are a class of five-membered heterocycles, are known for their structural diversity. They exhibit tautomerism, a phenomenon that may influence their reactivity and impact the synthetic strategies where pyrazoles take part .Chemical Reactions Analysis
5-Amino-pyrazoles have been used in a wide variety of chemical reactions to construct diverse heterocyclic scaffolds. These reactions include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Scientific Research Applications
Antituberculosis Activity
5-Amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide derivatives demonstrate significant antituberculosis activity. A study by Jadhav et al. (2016) synthesized various substituted imidazo[1,2-a]pyridine-3-carboxamides, revealing that compounds such as 5b, 5d, and 5e exhibited potent activity against Mycobacterium tuberculosis with minimum inhibitory concentrations as low as 12.5 μg/mL (Jadhav et al., 2016).
DNA Minor Groove Binding
Imidazole derivatives, including 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide, have been explored for their DNA binding properties. Swalley et al. (1996) described the use of imidazole polyamides for recognizing specific sequences in the minor groove of double-stranded DNA, offering insights into potential applications in genetic regulation and therapeutic interventions (Swalley et al., 1996).
Anticancer Activity
In the context of anticancer research, Dyson et al. (2014) investigated the anticancer activity of compounds derived from oroidin, which includes structures related to 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide. They identified several derivatives as potent inhibitors of cell growth in various cancer cell lines, suggesting the therapeutic potential of these compounds (Dyson et al., 2014).
Crystal Structure Analysis
The study of crystal structures of imidazole derivatives, including 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide, provides valuable insights into their chemical properties and potential applications. For example, Banerjee et al. (1999) synthesized and analyzed the crystal structures of related compounds, contributing to our understanding of their molecular geometries and hydrogen bonding patterns (Banerjee et al., 1999).
Future Directions
The future directions for research on 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide could include further exploration of its synthesis methods, investigation of its mechanism of action, and evaluation of its potential applications in the pharmaceutical industry. Given the wide range of biological activities exhibited by similar compounds, it could be a promising candidate for drug development .
properties
IUPAC Name |
5-amino-1-pyridin-3-ylimidazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c10-8-7(9(11)15)13-5-14(8)6-2-1-3-12-4-6/h1-5H,10H2,(H2,11,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVCHXNAUQIDJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=NC(=C2N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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